Propylthiouracil

Hyperthyroidism Meta-analysis Efficacy comparison

Procure PTU for emergency thyroid storm protocols and first-trimester Graves' disease. Unlike methimazole, this active ingredient uniquely inhibits peripheral T4-to-T3 conversion for rapid crisis management while mitigating organogenesis risk. Standard research supply available in bulk powder.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 51-52-5
Cat. No. B1679721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylthiouracil
CAS51-52-5
SynonymsPropylthiouracil;  Propylthiouracil-d5;  Procasil-d5;  Propacil-d5;  Propycil-d5;  6-(Propyl-d5)-2-thiouracil;  CTK8G2614; 
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=S)N1
InChIInChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)
InChIKeyKNAHARQHSZJURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility25.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
1 part dissolves in about 900 parts water at 20 °C, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone;  practically insol in ether, chloroform, benzene;  freely sol in aq soln of ammonia and alkali hydroxides
In water, 1204 mg/L at 25 °C
4.66e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propylthiouracil (PTU) for Scientific and Industrial Procurement: A Thiouracil Antithyroid Agent with Unique Pharmacological Differentiation


Propylthiouracil (PTU), CAS 51-52-5, is a thiouracil-derived thionamide antithyroid drug that inhibits thyroid hormone synthesis primarily through thyroperoxidase (TPO) inhibition, but it is distinguished from methimazole (MMI) and carbimazole by its additional capacity to block peripheral conversion of thyroxine (T4) to triiodothyronine (T3) via type 1 deiodinase (D1) inhibition [1]. This dual mechanism confers a unique therapeutic profile that translates into specific clinical and procurement distinctions relative to its closest analogs [2]. PTU exhibits a short plasma half-life of 1–2 hours and approximately 80% plasma protein binding, in contrast to MMI's longer half-life (3–5 hours) and negligible protein binding [3].

Why In-Class Substitution of Propylthiouracil with Methimazole or Carbimazole Cannot Be Assumed Equivalent


Generic substitution among antithyroid drugs is clinically and scientifically unsound due to fundamentally divergent pharmacokinetic, toxicological, and mechanistic profiles that preclude interchangeability without careful risk-benefit stratification. PTU's unique inhibition of peripheral deiodinase D1 (absent in MMI) provides faster T3 reduction in thyrotoxic crisis, while its higher protein binding and lower lipid solubility reduce placental transfer and teratogenic risk during the first trimester of pregnancy [1][2]. Conversely, PTU carries a substantially higher risk of severe hepatotoxicity and requires three-times-daily dosing due to its short half-life, whereas MMI offers once-daily dosing convenience and superior overall efficacy for chronic management [3]. These divergent properties dictate that procurement decisions must be guided by the specific experimental or clinical context rather than simple cost or availability considerations.

Propylthiouracil (PTU) Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Methimazole and Carbimazole


Superior Reduction in Free Thyroxine (FT4) Levels Demonstrated in Meta-Analysis of Randomized Controlled Trials

A 2021 meta-analysis of 16 randomized controlled trials (973 MMI patients, 933 PTU patients) found that MMI achieved significantly greater reductions in FT4 compared to PTU. The weighted mean difference (WMD) for FT4 reduction was -3.613 (95% CI: -5.972 to -1.255, P = 0.003) favoring MMI over PTU [1]. This indicates that for procurement intended for chronic hyperthyroidism management where rapid and sustained FT4 reduction is paramount, MMI demonstrates quantifiably superior efficacy, while PTU may be reserved for scenarios where its unique mechanistic advantages (e.g., peripheral T4-to-T3 conversion blockade) override the need for maximal FT4 suppression.

Hyperthyroidism Meta-analysis Efficacy comparison

Quantitatively Lower Risk of Congenital Anomalies: PTU vs. Methimazole in Pregnancy Meta-Analysis

A 2023 systematic review and meta-analysis (13 studies) compared the safety of PTU versus MMI in pregnant women with hyperthyroidism. Women exposed to MMI had a significantly higher risk of congenital anomalies compared to those exposed to PTU (OR = 0.80, 95% CI: 0.69–0.92, P = 0.002) [1]. This quantitative risk differential establishes PTU as the preferred antithyroid drug for first-trimester pregnancy, a recommendation reflected in FDA labeling and international guidelines [2]. However, the protective effect is trimester-specific; switching to MMI after the first trimester is advised due to PTU's hepatotoxicity risk [3].

Pregnancy Teratogenicity Congenital anomalies

Markedly Higher Predicted Incidence of Drug-Induced Liver Injury (DILI) for PTU Compared to Methimazole

A 2024 quantitative systems toxicology (QST) study using the DILIsym model predicted a 21.2% incidence of DILI (ALT > 2× ULN) for PTU at a clinical dose of 300 mg/day, consistent with clinical observations. In stark contrast, MMI at 30 mg/day was predicted to have a 0% incidence of hepatotoxicity via mechanisms incorporated into the DILIsym model [1]. This orders-of-magnitude differential in hepatotoxic risk explains the FDA Boxed Warning for PTU regarding severe liver injury and acute liver failure [2], and it underpins the clinical guidance that PTU should be reserved for patients intolerant of MMI or for specific pregnancy-related indications.

Hepatotoxicity DILI Toxicology

Shorter Plasma Half-Life Dictates Three-Times-Daily Dosing for PTU vs. Once-Daily MMI

Clinical pharmacokinetic data demonstrate that PTU has a plasma half-life of 1–2 hours, whereas MMI exhibits a half-life of 3–5 hours [1]. A pediatric study further confirmed mean half-life values of 1.36 hours for PTU and 4.56 hours for MMI in children and adolescents with Graves' disease [2]. This 3- to 4-fold difference in half-life directly translates to PTU requiring dosing three times daily (every 8 hours) compared to once-daily MMI dosing [3]. The more rapid absorption and shorter biological half-life of PTU were also confirmed in radiolabeled metabolic studies [4].

Pharmacokinetics Half-life Dosing regimen

Unique Inhibition of Peripheral Deiodinase D1: A Mechanistic Distinction Not Shared by Methimazole

Unlike methimazole, which inhibits only thyroid peroxidase (TPO), propylthiouracil possesses a dual mechanism: it inhibits both TPO and the type 1 deiodinase (D1) enzyme responsible for peripheral conversion of T4 to the more active T3 [1]. This unique property confers a theoretical advantage in thyrotoxic crisis (thyroid storm), where rapid reduction of circulating T3 levels is critical. While methimazole is approximately 10 times more potent on a weight basis for TPO inhibition [2] (MMI IC50 = 0.129 μM; PTU IC50 = 0.172 μM in one assay [3]), the D1 inhibitory effect of PTU provides an additional therapeutic dimension that cannot be replicated by MMI or carbimazole.

Deiodinase inhibition T4 to T3 conversion Mechanism of action

Higher Protein Binding (80%) Reduces Placental Transfer Relative to Non-Protein-Bound Methimazole

Propylthiouracil is approximately 80% bound to plasma proteins, whereas methimazole is virtually non-protein-bound [1]. This physicochemical distinction results in lower free drug concentrations and reduced placental transfer of PTU compared to the more lipid-soluble MMI [2]. Additionally, PTU is excreted into breast milk only in small quantities, whereas MMI transfer into breast milk is higher [3]. These properties contribute to the preferential use of PTU during pregnancy and lactation, complementing the teratogenicity data that also favor PTU in the first trimester.

Protein binding Placental transfer Pregnancy

Propylthiouracil (PTU) Procurement-Driven Application Scenarios: Evidence-Backed Use Cases


First-Trimester Pregnancy Hyperthyroidism Management

Based on the meta-analytic finding that PTU exposure carries a significantly lower risk of congenital anomalies compared to MMI (OR = 0.80, 95% CI: 0.69–0.92, P = 0.002) [1], PTU is the antithyroid drug of choice for women planning pregnancy and during the first trimester. This application is further supported by PTU's higher protein binding (~80%) which reduces placental transfer [2]. FDA labeling explicitly designates PTU as the preferred antithyroid drug during or just prior to the first trimester [3]. For procurement purposes, this creates an inelastic demand segment: MMI and carbimazole cannot substitute for PTU in this specific obstetric window due to teratogenicity concerns.

Thyroid Storm (Thyrotoxic Crisis) Acute Management

PTU's unique inhibition of peripheral deiodinase D1, which blocks the conversion of T4 to the more active T3, provides a rapid T3-lowering effect that MMI cannot replicate [1]. This dual mechanism (TPO inhibition plus D1 blockade) makes PTU theoretically superior in thyroid storm, where rapid reduction of circulating T3 is critical. Although a 2023 multicenter cohort study found no significant difference in mortality between PTU and MMI in thyroid storm patients [2], the pharmacological rationale for PTU's use in this setting remains embedded in clinical guidelines. For research applications involving acute thyrotoxicosis models, PTU is the only clinically approved thionamide offering D1 inhibition.

Methimazole-Intolerant Patients with Contraindications to Surgery or Radioactive Iodine

FDA labeling explicitly states that PTU should be reserved for patients who cannot tolerate methimazole and for whom radioactive iodine or surgery are not appropriate [1]. This indication is supported by the fact that PTU and MMI exhibit immune cross-reactivity [2], but PTU remains a viable alternative for patients with non-immunologic MMI intolerance (e.g., severe gastrointestinal side effects). However, the substantially higher hepatotoxicity risk of PTU (21.2% predicted DILI incidence at 300 mg/d vs. 0% for MMI at 30 mg/d) [3] necessitates careful risk-benefit assessment and liver function monitoring, limiting this application to a defined subset of patients.

Research Applications Requiring Deiodinase Inhibition or Short Half-Life Pharmacokinetics

For basic and translational research involving thyroid hormone metabolism, PTU serves as a dual pharmacological probe: it inhibits both TPO and deiodinase D1 [1], whereas MMI is TPO-specific. This makes PTU the preferred tool compound for studies investigating peripheral T4-to-T3 conversion. Additionally, PTU's short plasma half-life (1–2 hours) [2] allows for more rapid washout in acute experimental protocols compared to MMI (half-life 3–5 hours). Researchers modeling thyroid hormone dynamics or investigating deiodinase enzyme function should procure PTU specifically for these mechanistic studies, as MMI cannot substitute for D1 inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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